(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester
Overview
Description
(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester is a chiral compound used in organic synthesis. It features a proline backbone with two protective groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These protective groups are crucial in multi-step synthesis processes, particularly in peptide synthesis, where they protect the amino and carboxyl groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of proline is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Carboxyl Group: The carboxyl group is protected by converting it into a methyl ester using methanol and a catalyst such as sulfuric acid.
Protection of the Secondary Amino Group: The secondary amino group is protected using benzyloxycarbonyl chloride (CbzCl) in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes:
Batch Processing: Sequential addition of reagents and solvents in controlled environments.
Continuous Flow Synthesis: A more efficient method where reagents are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester undergoes various chemical reactions, including:
Hydrolysis: Removal of protective groups under acidic or basic conditions.
Substitution: Nucleophilic substitution reactions where the Boc or Cbz groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the protective groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Cbz removal.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Deprotected Proline Derivatives: Resulting from the removal of Boc and Cbz groups.
Substituted Proline Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester is widely used in scientific research, including:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Drug Development: Used in the synthesis of pharmaceutical compounds.
Biological Studies: Investigating the role of proline derivatives in biological systems.
Industrial Applications: Used in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester involves the protection and deprotection of functional groups. The Boc group is removed under acidic conditions, while the Cbz group is removed via hydrogenation. These protective groups prevent unwanted reactions during multi-step synthesis processes, ensuring the integrity of the final product.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-(Fmoc-amino)-1-Cbz-proline methyl ester: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc.
(2S,4S)-4-(Boc-amino)-1-Fmoc-proline methyl ester: Uses Fmoc instead of Cbz.
Uniqueness
(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester is unique due to its dual protective groups, which offer orthogonal protection strategies. This allows for selective deprotection and functionalization, making it highly versatile in organic synthesis.
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-14-10-15(16(22)25-4)21(11-14)18(24)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23)/t14-,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWVPIDBHIWJLK-GJZGRUSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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